molecular formula C27H29NO5S B11631038 Cyclopentyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cyclopentyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11631038
M. Wt: 479.6 g/mol
InChI Key: LYYKDMOZZHNVBS-UHFFFAOYSA-N
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Description

Cyclopentyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring-like structures that include at least one atom other than carbon. The presence of various functional groups in this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopentyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route involves the condensation of cyclopentanone with 4-hydroxy-3-methoxybenzaldehyde in the presence of a base to form an intermediate. This intermediate is then reacted with 2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

Cyclopentyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Cyclopentyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Cyclopentyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopentyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific combination of functional groups and heterocyclic structure, which confer distinct chemical and biological properties.

Biological Activity

Cyclopentyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, including antimicrobial and anticancer effects, and presents relevant research findings.

Chemical Structure

The compound features a hexahydroquinoline backbone with various functional groups that contribute to its biological activity. The presence of a thiophene ring and a methoxy group is particularly notable for enhancing its pharmacological properties.

Antimicrobial Activity

Recent studies have indicated that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown promising activity against various pathogens:

CompoundMIC (µg/mL)Pathogen
Compound A12.5Fusarium oxysporum
Compound B6.25Klebsiella pneumoniae
Compound C32Escherichia coli

These results suggest that modifications in the chemical structure can lead to enhanced antimicrobial efficacy .

Anticancer Activity

The anticancer potential of similar hexahydroquinoline derivatives has been explored in various studies. For example, a related compound demonstrated selective cytotoxicity against tumorigenic cell lines. The mechanism is believed to involve the induction of apoptosis in cancer cells while sparing normal cells .

Study 1: Antifungal Efficacy

A study evaluated the antifungal activity of several hexahydroquinoline derivatives, including the compound in focus. The results showed that it had an EC50 value comparable to established antifungal agents like azoxystrobin. The structure–activity relationship (SAR) analysis indicated that the presence of specific functional groups significantly enhanced antifungal potency .

Study 2: Cytotoxicity Assessment

In another investigation, the cytotoxic effects of the compound were assessed using various cancer cell lines. The compound exhibited an LC50 value indicating significant cytotoxicity against breast cancer cells (MCF-7). This suggests its potential as a therapeutic agent in oncology .

The biological activity of cyclopentyl derivatives is often attributed to their ability to interact with specific biological targets such as enzymes or receptors involved in disease pathways. For instance, some studies have highlighted the inhibition of phospholipase A2 as a mechanism by which these compounds exert their effects on cellular processes .

Properties

Molecular Formula

C27H29NO5S

Molecular Weight

479.6 g/mol

IUPAC Name

cyclopentyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C27H29NO5S/c1-15-24(27(31)33-18-6-3-4-7-18)25(16-9-10-20(29)22(14-16)32-2)26-19(28-15)12-17(13-21(26)30)23-8-5-11-34-23/h5,8-11,14,17-18,25,28-29H,3-4,6-7,12-13H2,1-2H3

InChI Key

LYYKDMOZZHNVBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC(=C(C=C4)O)OC)C(=O)OC5CCCC5

Origin of Product

United States

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